N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3/c1-33-20-9-7-16-11-17(14-28-19-5-3-2-4-6-19)25(32)30(23(16)13-20)15-24(31)29-22-12-18(26)8-10-21(22)27/h2-13,28H,14-15H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXMUCYGOUFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, the introduction of the anilinomethyl group, and the attachment of the difluorophenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anilinomethyl and difluorophenylacetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Compounds with similar structures have been studied for their anticancer properties. The quinoline scaffold is known for its ability to inhibit certain cancer cell lines. Research indicates that derivatives of quinoline can induce apoptosis in various cancer cells, making N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide a candidate for further investigation in oncology .
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Antimicrobial Properties :
- The presence of fluorine substituents often enhances the biological activity of compounds. Studies have shown that related quinoline derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
- Anti-inflammatory Effects :
In Vitro Studies
In vitro experiments have demonstrated the compound's potential efficacy against various cell lines, leading to further exploration in drug development.
In Vivo Studies
Animal models are essential for assessing the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies may focus on toxicity profiles and therapeutic windows.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogs: Heterocyclic Core Variations
Compound from : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide replaces the dihydroquinolin core with a [1,2,4]triazolo[4,3-c]pyrimidin scaffold. Key differences include:
- Substituents: The 4-fluorophenylamino group and 2,5-dimethylphenyl acetamide chain may increase lipophilicity (higher logP) compared to the target compound’s difluorophenyl and phenylaminomethyl groups.
- Hypothesized Activity: The triazolopyrimidin scaffold is common in antiviral and anticancer agents, suggesting divergent therapeutic targets compared to the dihydroquinolin-based compound .
Agrochemical Acetamides: Functional Group Comparison
Compounds from (e.g., alachlor, pretilachlor):
These chloroacetamide herbicides share the acetamide backbone but feature:
- Core Simplicity : Lack of fused heterocycles, with chloro and alkyl/aryl groups dominating.
- Substituents : Chlorine atoms and bulky alkyl chains (e.g., 2,6-diethylphenyl) enhance hydrophobicity, favoring herbicidal activity via lipid membrane disruption.
- Application Divergence : The target compound’s aromatic and hydrogen-bonding groups suggest a pharmaceutical rather than agrochemical role .
Pharmacopeial Acetamides: Complexity and Therapeutic Potential
Compounds from (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide): These derivatives exhibit:
- Structural Complexity: Amino, hydroxy, and diphenylhexan groups enable peptide-like interactions, often seen in antibiotics or protease inhibitors.
- Polarity: Hydroxy and amino groups may improve solubility, contrasting with the target compound’s reliance on methoxy and fluorine for solubility modulation.
- Therapeutic Niche: Such compounds are typically tailored for high-affinity protein binding, suggesting the target compound could occupy a similar niche with its dihydroquinolin core .
Data Table: Key Comparative Features
Biological Activity
N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with various substituents that are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-cancer properties, neuroprotective effects, and potential as an anti-inflammatory agent.
1. Anti-Cancer Activity
Several studies have indicated that this compound exhibits significant anti-cancer properties. For example:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
- Case Studies : In vitro studies demonstrated that the compound reduced viability in glioma cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway .
2. Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties:
- Protective Mechanisms : It has been reported to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in animal models:
- Inflammation Studies : Animal studies have shown that this compound can significantly reduce markers of inflammation such as TNF-alpha and IL-6 in models of acute inflammation .
Table 1: Summary of Biological Activities
Q & A
Q. What are the critical synthetic steps and intermediates in the preparation of this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions : For example, coupling a quinoline core precursor with substituted phenylacetamide groups using DMF as a solvent and potassium carbonate as a base .
- Functional group modifications : Introducing methoxy, difluorophenyl, and phenylaminomethyl groups via nucleophilic substitution or reductive amination .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for isolation . Key intermediates include the quinoline-2-oxo derivative and the chloroacetylated precursor, which are characterized via melting points and NMR spectroscopy .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, such as the methoxy group (δ ~3.8 ppm) and aromatic protons .
- IR spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm⁻¹) and quinoline N-H stretches .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
Q. What preliminary biological activities are reported for this compound?
- In vitro assays : Cytotoxicity against cancer cell lines (e.g., IC50 values measured via MTT assays) .
- Enzyme inhibition : Potential inhibition of kinases or DNA gyrase, assessed via fluorometric or colorimetric assays .
- Antimicrobial screening : Disk diffusion tests to evaluate bacterial/fungal growth inhibition .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane is used for acid-catalyzed condensations .
- Temperature control : Low temperatures (−40°C) prevent side reactions during sensitive steps like trifluoroacetylations .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation, while ZnCl2 facilitates cyclization in heterocyclic intermediates .
Q. What strategies resolve contradictions in crystallographic data for structural analysis?
- Multi-conformer models : Asymmetric unit analysis reveals three distinct molecular conformations with dihedral angle variations (e.g., 54.8°–77.5° between aromatic rings) .
- Hydrogen bonding networks : N—H⋯O interactions form R₂²(10) dimers, stabilizing specific conformations. Discrepancies are resolved via Hirshfeld surface analysis .
- Validation tools : Cross-referencing with Cambridge Structural Database (CSD) entries for similar acetamides .
Q. How is QSAR modeling applied to optimize pharmacological activity?
- Descriptor selection : Parameters like logP, polar surface area, and H-bond donors/acceptors correlate with bioavailability .
- Comparative analysis : Structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) are ranked for binding affinity using docking simulations (e.g., AutoDock Vina) .
- Case study : Substituting the 2,5-difluorophenyl group improves target selectivity (e.g., kinase inhibition) over 3-chlorophenyl derivatives .
Methodological Considerations
Q. How is reaction stability monitored during large-scale synthesis?
- In-line analytics : HPLC tracks intermediate degradation (e.g., column: C18, mobile phase: acetonitrile/water) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies sensitive functional groups (e.g., hydrolysis of the acetamide bond) .
Q. What protocols ensure purity for in vivo studies?
- Recrystallization : Methanol/water mixtures yield >99% purity, confirmed by HPLC .
- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
